1-(5-Hydroxypyrazin-2-yl)ethanone
Overview
Description
1-(5-Hydroxypyrazin-2-yl)ethanone is a chemical compound with the molecular formula C6H6N2O2 and a molecular weight of 138.13 g/mol. It is characterized by a pyrazine ring substituted with a hydroxyl group at the 5-position and an ethanone group at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Hydroxypyrazin-2-yl)ethanone can be synthesized through several methods, including:
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
1-(5-Hydroxypyrazin-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 1-(5-oxopyrazin-2-yl)ethanone.
Reduction: Reduction reactions can lead to the formation of 1-(5-hydroxypyrazin-2-yl)ethanol.
Substitution Reactions: Substitution at the pyrazine ring can produce various substituted pyrazines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed:
Oxidation Products: 1-(5-oxopyrazin-2-yl)ethanone.
Reduction Products: 1-(5-hydroxypyrazin-2-yl)ethanol.
Substitution Products: Various halogenated pyrazines.
Scientific Research Applications
1-(5-Hydroxypyrazin-2-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(5-Hydroxypyrazin-2-yl)ethanone exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group on the pyrazine ring can act as a hydrogen bond donor or acceptor, influencing its reactivity and biological activity. The compound may also participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
2-Hydroxypyrazine
3-Hydroxypyrazine
2-Methylpyrazine
3-Methylpyrazine
Properties
IUPAC Name |
5-acetyl-1H-pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4(9)5-2-8-6(10)3-7-5/h2-3H,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRGMTSGTKSZHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=O)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738888 | |
Record name | 5-Acetylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159813-33-8 | |
Record name | 5-Acetylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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